2-acetamido-4-(methylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}butanamide
CAS No.: 1704494-64-3
Cat. No.: VC6983004
Molecular Formula: C16H26N4O3S
Molecular Weight: 354.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1704494-64-3 |
|---|---|
| Molecular Formula | C16H26N4O3S |
| Molecular Weight | 354.47 |
| IUPAC Name | 2-acetamido-4-methylsulfanyl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]butanamide |
| Standard InChI | InChI=1S/C16H26N4O3S/c1-12(21)18-15(5-8-24-2)16(22)19-14-9-17-20(11-14)10-13-3-6-23-7-4-13/h9,11,13,15H,3-8,10H2,1-2H3,(H,18,21)(H,19,22) |
| Standard InChI Key | JHGOIPGHSCYPSI-UHFFFAOYSA-N |
| SMILES | CC(=O)NC(CCSC)C(=O)NC1=CN(N=C1)CC2CCOCC2 |
Introduction
Key Functional Groups
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Amide Group: Contributes to hydrogen bonding and solubility in polar solvents.
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Methylsulfanyl Group: Enhances lipophilicity and may influence biological activity.
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Pyrazole Ring: Common in bioactive molecules, often associated with anti-inflammatory or antimicrobial properties.
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Oxane Substituent: Provides steric bulk and potential for interaction with biological targets.
Synthesis Pathways
Although specific synthesis details for this compound are unavailable in the provided sources, general strategies for similar molecules involve:
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Amide Bond Formation: Reaction between a carboxylic acid derivative (e.g., acid chloride) and an amine.
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Sulfur Substitution: Introduction of the methylsulfanyl group through nucleophilic substitution using methylthiol reagents.
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Heterocyclic Functionalization: Pyrazole derivatives are typically synthesized via cyclization reactions involving hydrazines and 1,3-diketones.
Pharmaceutical Relevance
Compounds with similar structures are often explored for:
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Antimicrobial Activity: Sulfur-containing groups and heterocycles like pyrazoles are frequently present in antibiotics.
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Anti-inflammatory Properties: Amide-functionalized pyrazoles have shown promise in targeting enzymes such as cyclooxygenase (COX).
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Drug Design: The oxane substituent may enhance pharmacokinetics by modulating solubility and metabolic stability.
Biological Targeting
The combination of hydrophilic (acetamido) and lipophilic (methylsulfanyl) groups suggests potential for membrane permeability and interaction with diverse biological targets.
Analytical Characterization
For compounds like this one, standard analytical techniques include:
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Nuclear Magnetic Resonance (NMR):
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-NMR to identify hydrogen environments.
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-NMR for carbon skeleton confirmation.
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Mass Spectrometry (MS):
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Molecular ion peak to confirm molecular weight.
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Infrared Spectroscopy (IR):
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Characteristic peaks for amide () and sulfanyl () groups.
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